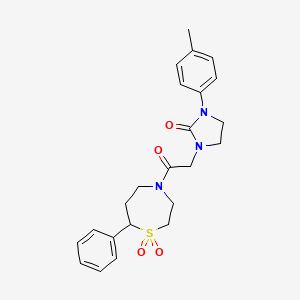

1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]-3-(4-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-18-7-9-20(10-8-18)26-14-13-25(23(26)28)17-22(27)24-12-11-21(31(29,30)16-15-24)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAANMUSOSYBPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth review of its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 330.4 g/mol. Its structure includes a thiazepan ring and an imidazolidinone moiety, which are critical for its biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds containing dioxido-thiazepan structures exhibit significant antioxidant activity. The antioxidant capacity is often measured through assays that evaluate the ability to scavenge free radicals or reduce oxidative stress markers. For instance, similar compounds have been shown to protect against oxidative damage in various biological models .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. The thiazepan ring is known to enhance the lipophilicity of compounds, potentially allowing them to penetrate bacterial membranes more effectively. In vitro studies are needed to confirm these effects against specific bacterial strains.

Cytotoxicity and Anticancer Activity

There is emerging evidence that thiazepan derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cells, suggesting a possible mechanism involving the disruption of cellular signaling pathways related to growth and survival .

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The dioxido group contributes to the compound's ability to neutralize reactive oxygen species (ROS).

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in oxidative stress pathways, thereby protecting cellular components from damage.

- Cell Cycle Arrest : Evidence suggests that thiazepan derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Study 1: Antioxidant Efficacy

A study conducted on a related thiazepan derivative demonstrated significant reductions in lipid peroxidation levels in rat models exposed to oxidative stress. The treatment group showed lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to controls .

Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines treated with a structurally similar compound revealed a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have highlighted the antimicrobial properties of thiazepane derivatives. The incorporation of the dioxido group is believed to enhance the binding affinity to bacterial enzymes, potentially leading to effective antimicrobial agents.

- Case Study: A derivative of thiazepane was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects in vitro .

-

Anticancer Properties

- The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Research indicates that thiazepane derivatives can induce apoptosis in cancer cells.

- Case Study: In vitro studies on human breast cancer cell lines showed that derivatives similar to this compound inhibited cell proliferation by inducing cell cycle arrest and apoptosis .

-

Antitubercular Activity

- The compound has shown promise in targeting Mycobacterium tuberculosis. Its mechanism may involve inhibition of key enzymes necessary for mycobacterial survival.

- Case Study: A related thiazepane derivative was tested against M. tuberculosis H37Rv, exhibiting potent antitubercular activity with an IC50 value comparable to standard treatments .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions such as temperature and solvent choice. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for structural confirmation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its fusion of a sulfone-modified thiazepane ring with an imidazolidinone. Below is a comparative analysis with structurally related heterocycles:

Key Findings:

Ring Size and Conformation: The 7-membered thiazepane ring offers greater conformational flexibility compared to smaller rings like thiazolidin-4-one (5-membered) or azetidin-2-one (4-membered). This flexibility may enhance binding to diverse biological targets . The sulfone group in the thiazepane increases polarity and hydrogen-bond acceptor capacity, contrasting with the neutral sulfur in thiazolidinones .

The p-tolyl group in the imidazolidinone moiety may improve metabolic stability compared to simpler aryl groups in 1,3-oxazepines, which are prone to oxidative degradation .

Synthetic Complexity: The target compound’s synthesis likely involves sequential alkylation and cyclization steps, similar to routes used for 1,3-oxazepines and thiazolidinones . Challenges include controlling stereochemistry during thiazepane ring formation, a hurdle less prominent in smaller heterocycles like azetidin-2-one .

Q & A

Basic: What synthetic routes are typically employed to synthesize 1-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one?

Methodological Answer:

The synthesis of imidazolidinone derivatives often involves multi-step reactions, including:

- Condensation reactions between amines and carbonyl-containing intermediates. For example, phenidone-based syntheses use glycyl or acetoamino groups to form imidazolidin-4-one cores via nucleophilic substitution .

- Functionalization of thiazepane rings : The 1,4-thiazepan-4-yl moiety may be introduced via sulfonation (using SO₃·DMF complexes) to achieve the 1,1-dioxido group .

- Coupling strategies : Ethyl oxoethyl intermediates can be linked to the imidazolidin-2-one core using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .

Key Validation Steps : Monitor reactions via TLC and purify intermediates via column chromatography. Final compounds are typically recrystallized from ethanol/water mixtures .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- Spectroscopic Techniques :

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths/angles, ensuring stereochemical accuracy .

Advanced: What experimental strategies are used to evaluate the neuroprotective potential of this compound?

Methodological Answer:

Neuroactivity assessment involves:

- In Vitro Assays :

- In Vivo Models :

- Biochemical Profiling : Measure brain AChE activity and oxidative stress markers (e.g., MDA, GSH) post-administration .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

SAR optimization strategies include:

- Substituent Variation :

- Molecular Docking : Use AutoDock Vina to predict interactions with AChE’s catalytic site (PDB: 1EVE). Focus on π-π stacking with Trp86 and hydrogen bonding with Tyr337 .

- In Silico ADMET : Predict BBB permeability (e.g., using SwissADME) and metabolic stability (CYP450 isoform screening) .

Advanced: How can researchers resolve contradictions in antimicrobial activity data for imidazolidinone derivatives?

Methodological Answer:

Contradictions arise due to:

- Variable Assay Conditions : Standardize protocols (e.g., CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Statistical Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to isolate variables like pH, inoculum size, and solvent effects .

- Biofilm vs. Planktonic Assays : Compare MIC values in biofilm-embedded bacteria (via crystal violet staining) to address resistance mechanisms .

Advanced: What computational approaches enhance the design and optimization of this compound’s synthesis?

Methodological Answer:

- Reaction Path Search : Use quantum chemical software (Gaussian 16) to model transition states and identify low-energy pathways for thiazepane sulfonation .

- High-Throughput Screening (HTS) Pipelines : Implement ICReDD’s workflow, combining density functional theory (DFT) calculations with robotic synthesis to narrow optimal reaction conditions (e.g., solvent, catalyst) .

- Machine Learning (ML) : Train models on reaction yield datasets (e.g., USPTO) to predict coupling efficiencies for novel imidazolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.